Meta- vs. Para-Substitution: HDAC6 Binding
In a fluorescence polarization binding assay using full-length HDAC6 (residues 1–1215) expressed in Sf9 cells and an N-terminal FITC-labeled RLRGG substrate, the final inhibitor derived from 3-(5-cyclobutyl-1,2,4-oxadiazol-3-yl)aniline (i.e., the meta-aniline regioisomer) demonstrated a binding affinity Ki of 0.069 µM (69 nM) [1]. In contrast, when the analogous para-substituted aniline building block (4-(5-cyclobutyl-1,2,4-oxadiazol-3-yl)aniline) was employed to construct the corresponding para-regioisomeric inhibitor, the HDAC6 binding affinity was substantially reduced, with an observed Ki of >1 µM under identical assay conditions [1][2]. This represents a >14-fold loss in binding affinity attributable solely to the meta-to-para regiochemical switch.
Para: Ki >1 µM
| Evidence Dimension | HDAC6 binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 0.069 µM (69 nM) |
| Comparator Or Baseline | Para-substituted regioisomer: Ki > 1 µM |
| Quantified Difference | >14-fold higher affinity for the meta-substituted derivative |
| Conditions | Fluorescence polarization assay; full-length HDAC6 (1–1215) expressed in Sf9 cells; N-terminal FITC-RLRGG substrate; 10 min incubation. |
Why This Matters
Procurement of the meta-aniline building block is essential to maintain low-nanomolar HDAC6 affinity; the para-isomer does not provide a viable alternative for lead optimization.
- [1] BindingDB. ChEMBL_2352994 – Binding affinity to full-length HDAC6 (1 to 1215 residues) expressed in Sf9 cells, fluorescence polarization assay. Accession BDBM50078758. View Source
- [2] Chong Kun Dang Pharmaceutical Corp. Oxadiazole amine derivative compounds as histone deacetylase 6 inhibitor. WO2017065473A1 / AU2016338118B2. Representative biological data for meta- and para-substituted oxadiazole-amine series. View Source
